Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Utility of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic Acid
Executive Summary In modern medicinal chemistry, the γ -lactam (pyrrolidin-2-one) ring serves as a privileged scaffold, frequently utilized to enhance metabolic stability and target binding affinity. 1-Cyclohexylmethyl-5...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the
γ
-lactam (pyrrolidin-2-one) ring serves as a privileged scaffold, frequently utilized to enhance metabolic stability and target binding affinity. 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid (CAS: 304859-16-3) represents a highly specialized derivative of this class. By combining a polar, hydrogen-bonding lactam core with a highly lipophilic cyclohexylmethyl tail, this molecule offers unique structural vectors for drug discovery[1].
This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, critical safety and handling protocols (SDS), and field-proven synthetic methodologies designed for drug development professionals.
Understanding the baseline quantitative properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the cyclohexylmethyl group significantly increases the compound's
logP
, making it an excellent candidate for targeting hydrophobic binding pockets, while the carboxylic acid at position 3 provides a versatile handle for library derivatization[2].
The structural architecture of this compound is intentionally designed for multifaceted target interaction. The diagram below illustrates the causality between the molecule's functional groups and their downstream utility in drug design.
Pharmacophore mapping of the scaffold to biological target interactions.
Safety Data Sheet (SDS) & Hazard Mitigation Protocol
As with many functionalized organic acids, 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid presents specific handling risks that require strict engineering controls. Based on its GHS classification, the compound is an irritant and potentially harmful upon systemic exposure[3].
Hazard Identification (GHS)
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Causality-Driven Handling Protocols
Storage: The compound must be stored in a cool, dry environment under inert gas (Argon or Nitrogen). Why? The carboxylic acid moiety can exhibit hygroscopic tendencies. Moisture ingress can lead to clumping, which drastically reduces the surface area and efficiency of the compound during solid-phase or solution-phase activation steps[4].
Electrostatic Dissipation: The highly lipophilic cyclohexyl group makes the dry powder prone to static cling. Why it matters: Weighing the compound in a dry environment can cause it to aerosolize or stick to spatulas, leading to inaccurate mass measurements and increased inhalation risk. Use an anti-static gun (zerostat) on the weighing boat prior to transfer.
Emergency Spill Response Workflow
A protocol is only effective if it prevents secondary exposure. The following decision tree outlines the standard operating procedure for a localized spill.
Causality Note on Sweeping: Never dry-sweep this compound. Dry sweeping aerosolizes the fine particles, directly bypassing standard safety glasses and increasing the risk of H335 (respiratory irritation). Always use a damp paper towel or a HEPA-filtered vacuum to neutralize the aerosolization risk.
In drug development, this compound is most frequently utilized to synthesize complex amides. However, the pyrrolidine-3-carboxylic acid is sterically hindered by the adjacent lactam ring and the bulky cyclohexylmethyl group. Standard carbodiimide coupling agents (like EDC/NHS) often fail to achieve full conversion here due to the formation of inactive N-acylureas.
To circumvent this, the following protocol utilizes HATU, which forms a highly reactive HOAt ester, ensuring near-quantitative yields. Furthermore, this protocol is designed as a self-validating system , incorporating an internal checkpoint to prevent the propagation of failed reactions.
Step-by-Step Methodology
Step 1: Preparation & Solubilization
Charge a dry, round-bottom flask with 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid (1.0 eq, 1.0 mmol).
Dissolve in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Causality: DMF is a polar aprotic solvent that effectively solubilizes both the lipophilic cyclohexyl tail and the polar lactam core without interfering with the coupling reagent.
Step 2: Carboxyl Activation
Add HATU (1.2 eq) to the solution, followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Stir at room temperature for 15 minutes.
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing HATU to rapidly generate the active HOAt ester.
Step 3: In-Process Validation (The Self-Validating Checkpoint)
Protocol: Extract a 5 µL aliquot of the reaction mixture. Quench it into 100 µL of methanol containing a drop of triethylamine. Analyze via LC-MS.
Logic: If the activation is successful, the LC-MS will show the mass of the methyl ester (formed by the methanol quenching the active HOAt ester). If unreacted starting material remains, do not proceed to Step 4. Add an additional 0.2 eq of HATU.
Step 4: Nucleophilic Coupling
Once activation is validated, add the desired primary or secondary amine (1.1 eq).
Stir at room temperature for 2–4 hours. Monitor completion via TLC (Ethyl Acetate/Hexane gradient).
Step 5: Workup & Isolation
Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with 1M HCl (x2), saturated aqueous
NaHCO3
(x2), and brine.
Causality: The HCl wash removes unreacted amine and excess DIPEA. The
NaHCO3
wash removes any unreacted starting carboxylic acid and the acidic HOAt byproduct generated by HATU, ensuring a highly pure crude product.
Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
References
[1] National Center for Biotechnology Information (PubChem). 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid | C12H19NO3 | CID 11310675. Retrieved from:[Link]
[4] LookChem. Cas 304859-16-3, 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid SDS Database. Retrieved from:[Link]
Synthesis of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid: An In-Depth Guide for Researchers
Introduction 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid is a substituted pyroglutamic acid derivative, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] The pyrog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid is a substituted pyroglutamic acid derivative, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] The pyroglutamic acid scaffold is a key structural motif found in numerous biologically active molecules.[1][3] The conformational constraints imposed by the pyrrolidinone ring make these compounds valuable as building blocks in the design of peptidomimetics and other constrained analogues of bioactive peptides.[3][4] This application note provides a detailed, robust, and validated protocol for the synthesis of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid, tailored for researchers and professionals in the field of organic synthesis and drug discovery.
The synthetic strategy outlined herein is based on a highly efficient and atom-economical cascade aza-Michael addition-cyclization reaction. This approach offers a straightforward and scalable route to the target compound from readily available starting materials.[5][6]
Reaction Principle: A Cascade Approach
The synthesis of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid is achieved through a one-pot reaction involving the aza-Michael addition of cyclohexanemethylamine to itaconic acid, followed by an in-situ intramolecular cyclization (amidation).
The reaction commences with the nucleophilic attack of the primary amine of cyclohexanemethylamine onto the β-carbon of the α,β-unsaturated dicarboxylic acid, itaconic acid. This constitutes the aza-Michael addition. Subsequently, the newly formed secondary amine undergoes a rapid intramolecular amidation with the adjacent carboxylic acid group, leading to the formation of the stable five-membered lactam ring of the pyrrolidinone core. This cascade process is thermally driven and generally proceeds in high yield without the need for complex catalysts.[6][7]
Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS No.
Itaconic Acid
≥99%
Sigma-Aldrich
97-65-4
Cyclohexanemethylamine
≥98%
Sigma-Aldrich
100-49-2
Deionized Water
-
-
7732-18-5
Ethanol
Reagent Grade
Fisher Scientific
64-17-5
Hydrochloric Acid
1 M aq.
VWR
7647-01-0
Anhydrous Sodium Sulfate
≥99%
Sigma-Aldrich
7757-82-6
Step-by-Step Synthesis Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine itaconic acid (13.0 g, 0.1 mol) and deionized water (20 mL).
Addition of Amine: While stirring, slowly add cyclohexanemethylamine (11.3 g, 0.1 mol) to the flask. The addition is exothermic, and the mixture may become warm.
Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).
Solvent Removal: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the water under reduced pressure using a rotary evaporator.
Purification by Recrystallization: To the resulting viscous oil, add hot ethanol (approximately 50-70 mL) until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to facilitate complete crystallization.
Isolation and Drying: Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of cold ethanol. Dry the product under vacuum at 50 °C to a constant weight.
Characterization
The identity and purity of the synthesized 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid should be confirmed by standard analytical techniques.
¹H NMR (400 MHz, DMSO-d₆): Expected signals will confirm the presence of the cyclohexyl and pyrrolidinone protons.[8]
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show distinct peaks for the carbonyl carbons of the lactam and carboxylic acid, as well as the carbons of the cyclohexyl and pyrrolidinone rings.[8]
FT-IR (KBr): Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam and carboxylic acid, and the C-N stretch are expected.
Melting Point: A sharp melting point range will indicate the purity of the compound.
Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: A flowchart of the synthesis of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid.
Quantitative Data Summary
Parameter
Value
Itaconic Acid
13.0 g (0.1 mol)
Cyclohexanemethylamine
11.3 g (0.1 mol)
Reaction Temperature
100-105 °C
Reaction Time
4-6 hours
Expected Yield
80-90%
Appearance
White crystalline solid
Trustworthiness and Validation
The described protocol relies on a well-established and high-yielding chemical transformation.[5][6] The purification by recrystallization is a standard and effective method for obtaining highly pure crystalline solids. The analytical characterization steps (NMR, IR, and melting point) provide a robust means of verifying the structure and purity of the final product, ensuring the reliability of the synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid. By following the outlined steps, researchers can reliably produce this valuable compound for further investigation in various fields of chemical and biological sciences. The straightforward nature of the reaction and purification makes it amenable to both small-scale and larger-scale preparations.
References
Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. (2007). Organic Letters.
Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from n
Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. (2005). Organic & Biomolecular Chemistry.
Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. (2005). RSC Publishing.
Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics. The University of Arizona.
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
Schematic overview of possible aza-Michael addition reactions on... (2019).
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology.
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC.
Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl.
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017).
Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2021). Pharmaceutical Chemistry Journal.
Application Notes and Protocols for the Utilization of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid as a Pharmaceutical Building Block
Introduction: The Strategic Value of the Pyrrolidinone Scaffold The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its versatile and favorable physicochemical properties.[1][2] As a sa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Pyrrolidinone Scaffold
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its versatile and favorable physicochemical properties.[1][2] As a saturated, non-planar scaffold, it allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterparts, a feature that is increasingly sought after in modern drug design.[1][3] The pyrrolidinone core, specifically, is a privileged structure found in numerous biologically active compounds, offering a blend of stability, synthetic tractability, and the capacity for multiple points of diversification.[4][5]
This document provides a comprehensive guide to the use of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid , a key building block for the synthesis of novel therapeutic agents. The presence of the cyclohexylmethyl group at the N1 position provides a lipophilic anchor, while the carboxylic acid at the C3 position serves as a versatile handle for the introduction of a wide array of functional groups, primarily through amide bond formation. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. We present here detailed protocols for the derivatization of this building block and its subsequent evaluation in biological assays, grounded in established synthetic methodologies and supported by relevant SAR data from analogous systems.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of a building block is fundamental to rational drug design. The properties of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid are summarized in the table below.
Property
Value
Source
Molecular Formula
C12H19NO3
PubChem CID: 11310675
Molecular Weight
225.28 g/mol
PubChem CID: 11310675
XLogP3
1.4
PubChem CID: 11310675
Hydrogen Bond Donor Count
1
PubChem CID: 11310675
Hydrogen Bond Acceptor Count
3
PubChem CID: 11310675
Rotatable Bond Count
3
PubChem CID: 11310675
Synthetic Strategy: From Carboxylic Acid to Bioactive Derivatives
The primary synthetic route for elaborating the 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid scaffold involves the derivatization of the carboxylic acid moiety. A common and effective strategy is to first convert the carboxylic acid to a more reactive intermediate, such as a methyl ester, which can then be readily transformed into a carbohydrazide. This carbohydrazide is a key intermediate that opens up a vast chemical space for the synthesis of hydrazones, azoles (such as pyrazoles, oxadiazoles, and triazoles), and other heterocyclic systems known to possess a wide range of biological activities.[2][6]
The general workflow for this synthetic approach is depicted in the following diagram:
Caption: General synthetic workflow for derivatization.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylate
This protocol describes the esterification of the starting carboxylic acid, a necessary step to facilitate the subsequent hydrazinolysis.
Rationale: The direct conversion of a carboxylic acid to a hydrazide can be challenging. Esterification to the methyl ester provides a more reactive substrate for nucleophilic attack by hydrazine. Sulfuric acid acts as a catalyst for the esterification reaction.
To a solution of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester.
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure Methyl 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylate.
Protocol 2: Synthesis of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carbohydrazide
This protocol details the conversion of the methyl ester to the key carbohydrazide intermediate.
Rationale: The carbohydrazide is a versatile nucleophile that can readily react with various electrophiles to form a wide range of derivatives. Hydrazine hydrate is a common and effective reagent for this transformation.
Dissolve Methyl 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.
Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to yield the pure 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carbohydrazide.
Protocol 3: Synthesis of Hydrazone Derivatives
This protocol provides a general method for the synthesis of hydrazones from the carbohydrazide intermediate. Hydrazones are a well-established class of compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][7]
Rationale: The condensation reaction between the carbohydrazide and an aldehyde or ketone is a straightforward and high-yielding method for the synthesis of hydrazones. A catalytic amount of acid is often used to facilitate the reaction.
Suspend or dissolve 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carbohydrazide (1.0 eq) in ethanol or methanol.
Add the desired substituted aldehyde or ketone (1.0 - 1.2 eq) to the mixture.
Add a few drops of glacial acetic acid as a catalyst.
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates from the solution.
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
If necessary, the product can be further purified by recrystallization.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 5-oxopyrrolidine-3-carboxylic acid scaffold has been shown to yield compounds with significant biological activity. While specific SAR data for the 1-cyclohexylmethyl substitution is an active area of research, studies on analogous 1-aryl and other 1-substituted derivatives provide valuable insights for guiding new compound design.
Antimicrobial Activity
Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have demonstrated promising activity against a range of bacterial pathogens, particularly Gram-positive bacteria.[1]
Hydrazone Moiety: The introduction of a hydrazone linkage at the C3 position is a common strategy to enhance antimicrobial potency.[1]
Nitro-substituted Heterocycles: Hydrazones bearing 5-nitrothienyl or 5-nitrofuranyl moieties have shown particularly strong antibacterial activity, in some cases surpassing that of control antibiotics like cefuroxime.[1] The nitro group is believed to play a crucial role in the mechanism of action.
Aromatic Substituents: The nature of the substituent on the aromatic ring of the hydrazone can significantly impact activity. For example, a simple benzylidene moiety has been shown to confer strong inhibition of S. aureus.[1]
Derivative Type
Key Structural Feature
Observed Activity
Reference
Hydrazone
5-nitrothien-2-yl
Potent against S. aureus, L. monocytogenes, B. cereus, and E. coli
The 5-oxopyrrolidine scaffold has also been explored for the development of anticancer agents.[3][6]
Hydrazone Derivatives: Similar to their antimicrobial properties, hydrazone derivatives have shown significant anticancer activity. The presence of heterocyclic fragments, such as thienyl moieties, can enhance cytotoxicity against cancer cell lines like A549 (human lung adenocarcinoma).[6]
Azole Derivatives: The cyclization of the carbohydrazide intermediate into various azole rings (e.g., benzimidazoles) can lead to potent anticancer compounds.[3]
Substitution on the 1-Aryl Ring: In analogs with a 1-aryl substituent, modifications to this ring can modulate anticancer activity. For instance, the introduction of dichloro- and hydroxyphenyl substituents has been shown to enhance activity.[3]
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of newly synthesized compounds.
Rationale: The broth microdilution method is a widely accepted and quantitative technique for assessing the antimicrobial efficacy of a compound against various bacterial strains.
Workflow:
Caption: Workflow for MIC determination.
Protocol 5: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Rationale: This assay is a reliable and high-throughput method for screening the cytotoxic effects of compounds on cancer cell lines. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Workflow:
Caption: Workflow for MTT assay.
Conclusion
1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid is a valuable and versatile building block for the development of novel pharmaceutical agents. Its synthetic tractability, coupled with the proven biological potential of the 5-oxopyrrolidine scaffold, makes it an attractive starting point for drug discovery programs targeting infectious diseases and cancer. The protocols and SAR insights provided in this document are intended to serve as a practical guide for researchers in this exciting and important field.
References
Šačkus, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3804. [Link]
Bhat, M. A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
Gedminaitė, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
Burbulienė, M. V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
ResearchGate. (n.d.). The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... [Link]
Tarusova, N. B., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 55(3), 249–251. [Link]
Serrano-Villar, N., et al. (2022). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Molecules, 27(23), 8205. [Link]
Burbulienė, M. V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
Gedminaitė, A., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Molecules, 30(10), 2234. [Link]
Burbulienė, M. V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. [Link]
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
PubMed. (2010). Studies on the Structure-Activity Relationship of 1,3,3,4-tetra-substituted Pyrrolidine Embodied CCR5 Receptor Antagonists. Part 1: Tuning the N-substituents. [Link]
Mickevičius, V., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5709. [Link]
Royal Society of Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
Wang, Z., et al. (2022). Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. Chemical Science, 13(26), 7808-7815. [Link]
Docta Complutense. (2021). Mechanochemical Synthesis of Primary Amides. [Link]
Application Note: Scale-Up Manufacturing Process for 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid
Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The molecule (CAS: 304859-16-3) is a highly versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The molecule (CAS: 304859-16-3) is a highly versatile N-substituted γ-lactam[1]. Derivatives of 5-oxopyrrolidine-3-carboxylic acid are privileged scaffolds in lead-oriented synthesis, frequently utilized in the development of peptidomimetics and due to their excellent physicochemical properties and structural rigidity[2],[3].
While traditional syntheses of functionalized pyrrolidines often rely on multi-step sequences or expensive transition-metal catalysts, the most scalable and atom-economical route to this specific scaffold leverages a cascade aza-Michael addition-cyclization [4]. This process utilizes (2-methylenesuccinic acid), a renewable, industrially available dicarboxylic acid[5],[6].
The Causality of the Cascade Reaction
The synthesis is a self-driving, two-step cascade that occurs in a single reactor:
Regioselective Aza-Michael Addition: The primary amine (cyclohexylmethylamine) selectively attacks the highly electrophilic terminal methylene carbon of itaconic acid.
Intramolecular Amidation (Cyclization): The resulting secondary amine intermediate undergoes thermally driven dehydration, attacking the C1 carboxyl group to form a highly stable 5-membered γ-lactam ring.
Why a 5-membered ring? The kinetic and thermodynamic preference for 5-exo-trig ring closure strictly dictates the attack at the C1 carboxylate rather than the C3 carboxylate, preventing the formation of an unfavorable 4-membered ring. The resulting product is the racemic mixture, (±)-1-cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid.
Figure 1: Mechanistic pathway of the cascade aza-Michael addition and cyclization.
Process Chemistry & Scale-Up Strategy
Transitioning this synthesis from the discovery lab to a kilogram-scale manufacturing environment requires careful manipulation of thermodynamics and phase behavior.
Solvent Selection (Water): Unlike lab-scale protocols that may use organic solvents, water is the optimal solvent for this scale-up. It acts as a massive heat sink during the highly exothermic salt-formation phase. Furthermore, because the final product is a lipophilic carboxylic acid, it can be directly crystallized from the aqueous phase, eliminating the need for costly chromatographic purification.
Self-Validating Process: The protocol is designed to be self-validating. The conversion of the highly polar acyclic intermediate to the less polar lactam can be strictly monitored via HPLC. The reaction is only considered complete when the intermediate falls below 1.0% Area.
Figure 2: Step-by-step workflow for the scale-up manufacturing process.
Detailed Experimental Protocol (1.0 kg Pilot Scale)
Materials & Equipment
Itaconic Acid: 1.00 kg (7.68 mol, 1.0 eq)
Cyclohexylmethylamine: 0.912 kg (8.06 mol, 1.05 eq)
Purified Water (DI): 3.0 L (3 volumes)
Hydrochloric Acid (2M): As needed for pH adjustment
Equipment: 10 L Jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, internal temperature probe, and addition funnel.
Step-by-Step Methodology
Step 1: Reactor Preparation & Salt Formation
Charge 3.0 L of DI water into the 10 L jacketed reactor.
Add 1.00 kg of itaconic acid. Initiate mechanical stirring at 200 rpm. The suspension will be heterogeneous.
Begin the dropwise addition of cyclohexylmethylamine (0.912 kg) via the addition funnel.
Expert Insight: The acid-base reaction is highly exothermic. Maintain the internal temperature strictly below 40°C by adjusting the jacket cooling and addition rate. Exceeding 40°C at this stage risks premature thermal polymerization of the itaconic acid[4].
Once the addition is complete, stir the mixture at 35°C for 1 hour to ensure complete salt formation and initial aza-Michael addition. The mixture will become a homogeneous, pale-yellow solution.
Step 2: Cascade Cyclization
5. Adjust the reactor jacket to heat the internal mixture to gentle reflux (approx. 100–102°C).
6. Maintain reflux for 12 to 16 hours.
Expert Insight: The intermediate acyclic amino acid requires significant thermal energy to undergo dehydration and close the lactam ring. Continuous reflux drives this thermodynamic sink.
Step 3: In-Process Control (IPC)
7. After 12 hours, withdraw a 1 mL sample, dilute with 10 mL of Acetonitrile/Water (1:1), and analyze via HPLC (UV at 210 nm).
8. Validation Criterion: The reaction is deemed complete when the acyclic intermediate peak (lower retention time) is < 1.0% relative to the product peak. If > 1.0%, continue refluxing and sample every 2 hours.
Step 4: Crystallization & Isolation
9. Once IPC passes, cool the reactor contents to 60°C.
10. Measure the pH of the solution. Slowly add 2M HCl to adjust the pH to 2.0–2.5.
Expert Insight: The target molecule is a carboxylic acid (pKa ~ 4.5). Adjusting the pH to 2.0 ensures the molecule is fully protonated, completely neutralizing any residual amine salts and minimizing the product's solubility in the aqueous phase.
Ramp the cooling jacket to bring the internal temperature down to 0–5°C at a rate of 10°C/hour. Seed crystals may be added at 40°C if spontaneous nucleation has not occurred.
Hold the slurry at 0–5°C for 2 hours to maximize crystal yield.
Filter the resulting white crystalline solid through a sintered glass Nutsche filter. Wash the filter cake with 2 × 500 mL of ice-cold DI water.
Dry the solid in a vacuum oven at 50°C (< 50 mbar) for 24 hours or until constant weight is achieved.
Quantitative Data & Process Metrics
The transition from a 100 g lab-scale validation to a 1.0 kg pilot-scale batch demonstrates excellent scalability, maintaining high yields and purity while keeping the Process Mass Intensity (PMI) and E-Factor exceptionally low for an active pharmaceutical intermediate.
Process Parameter
Lab Scale Validation
Pilot Scale Manufacturing
Itaconic Acid Input
100 g (0.768 mol)
1.00 kg (7.68 mol)
Cyclohexylmethylamine Input
91.2 g (0.806 mol)
0.912 kg (8.06 mol)
Solvent Volume (Water)
300 mL
3.0 L
Cyclization Time (Reflux)
12 hours
16 hours
Isolated Yield
148 g (85.5%)
1.45 kg (83.8%)
Product Purity (HPLC, a/a)
> 99.5%
99.2%
E-Factor (kg waste / kg product)
~ 2.8
~ 2.9
(Note: The E-factor calculation includes the aqueous filtrate and washings, highlighting the highly green nature of this aqueous cascade chemistry).
References
National Center for Biotechnology Information. "1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid - PubChem Compound Summary." PubChem, 2024.[Link]
Noordzij, G., et al. "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation." Frontiers in Chemistry, vol. 7, 2019.[Link]
Michelucci, A., et al. "Itaconic Acid: The Surprising Role of an Industrial Compound as a Mammalian Antimicrobial Metabolite." Annual Review of Nutrition, vol. 35, 2015.[Link]
Baldini, L., et al. "C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives." Organic & Biomolecular Chemistry, vol. 22, 2024.[Link]
Application Notes & Protocols for the In Vitro Characterization of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid
Abstract The evaluation of novel chemical entities for their therapeutic potential is a cornerstone of drug discovery and development. In vitro assays serve as the initial and critical step in identifying and characteriz...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The evaluation of novel chemical entities for their therapeutic potential is a cornerstone of drug discovery and development. In vitro assays serve as the initial and critical step in identifying and characterizing the biological activity of new compounds.[1] This document provides a comprehensive guide for the initial in vitro characterization of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid , a novel compound belonging to a class of molecules with demonstrated biological potential, including anticancer, antibacterial, and analgesic properties.[2][3][4] As specific biological targets for this particular compound are not yet established, this guide presents a strategic, tiered approach—a screening cascade—designed to broadly assess its activity, ensure data integrity, and lay the groundwork for mechanistic studies.[5][6]
Part 1: Foundational Physicochemical Characterization
Before embarking on biological assays, it is imperative to understand the fundamental physicochemical properties of the test compound. Errors in determining solubility or accounting for instability can lead to unreliable and irreproducible biological data.[7][8]
Stock Solution Preparation and Solubility Assessment
Expertise & Experience: The choice of solvent and the accurate determination of solubility are critical first steps. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions due to its ability to dissolve a wide range of organic molecules.[9] However, the final concentration of DMSO in cell-based assays must be carefully controlled (typically ≤0.5%) to avoid solvent-induced toxicity. Kinetic solubility, which measures the concentration at which a compound precipitates from a solution prepared by diluting a DMSO stock into an aqueous buffer, is a highly relevant parameter for most in vitro assays.[8][10]
Protocol 1.1: Preparation of Master Stock and Kinetic Solubility Assessment
Master Stock Preparation:
Accurately weigh approximately 5 mg of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid powder.
Dissolve the powder in high-purity DMSO to create a concentrated master stock solution (e.g., 10-50 mM).[11][12] Ensure complete dissolution by gentle vortexing or sonication.
Store the master stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[13]
Prepare a series of dilutions of the DMSO stock solution in a clear 96-well plate.
Add phosphate-buffered saline (PBS) or the primary assay buffer to each well to achieve a final DMSO concentration of 1-2%.
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[10]
Parameter
Recommended Value
Rationale
Master Stock Conc.
10-50 mM in DMSO
Provides a concentrated source for serial dilutions across various assays.
Final DMSO Conc. in Assay
≤0.5% v/v
Minimizes solvent-induced cytotoxicity and artifacts.
Solubility Goal
>60 µg/mL
A common benchmark in drug discovery to avoid false negatives due to precipitation.[10]
Compound Stability Assessment
Trustworthiness: A self-validating protocol requires ensuring that the compound remains intact throughout the duration of the experiment. Degradation can lead to a loss of activity or the emergence of active metabolites, confounding results.[13] High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard methods for assessing compound stability in assay-relevant media.[13]
Protocol 1.2: Aqueous Stability Testing via HPLC
Sample Preparation:
Dilute the DMSO stock of the compound into the intended cell culture medium (e.g., DMEM with 10% FBS) and a simpler aqueous buffer (e.g., PBS) to a final concentration of 10 µM.[13]
Prepare multiple identical samples for analysis at different time points.
Incubation:
Incubate the samples under the same conditions as the planned biological assay (e.g., 37°C, 5% CO₂).[13]
Time-Point Analysis:
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from the incubation mixture.
Immediately quench any potential enzymatic degradation by adding a threefold excess of cold acetonitrile.
Centrifuge the samples to pellet precipitated proteins and other debris.
HPLC Analysis:
Analyze the supernatant by reverse-phase HPLC with UV detection.
Calculate the peak area of the parent compound at each time point.
Plot the percentage of the parent compound remaining versus time. A stable compound will show <10-15% degradation over the longest assay incubation period.
Part 2: The In Vitro Screening Cascade
Authoritative Grounding: A screening cascade is a strategic sequence of assays designed to efficiently identify and characterize the biological activity of a novel compound.[14] This tiered approach allows for rapid, high-throughput primary screens to identify "hits," which are then subjected to more detailed and physiologically relevant secondary assays for validation and mechanism-of-action studies.[5][6][15]
Caption: A tiered screening cascade for characterizing a novel compound.
The goal of primary screening is to cast a wide net and determine if the compound has any measurable biological effect in diverse systems.[6]
Protocol 2.1: General Cytotoxicity/Cell Viability Assay (MTT Method)
Causality: This assay is crucial to perform first. It establishes the concentration range at which the compound is toxic to cells. This information is vital for interpreting results from other cell-based assays, as a compound that kills cells will appear as an "inhibitor" in almost any assay that relies on cell health.[16][17]
Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity or A549 lung carcinoma, given the known anticancer potential of related compounds[4]) into a 96-well plate at an optimized density and allow cells to adhere overnight.[1]
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in cell culture medium, starting from a concentration just below its solubility limit. Add the dilutions to the cells. Include a "vehicle control" (medium with DMSO) and a "positive control" for cell death (e.g., 10% DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours.[1]
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Causality: Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown antibacterial activity.[3][18] The broth microdilution method is a standardized, high-throughput approach to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]
Bacterial Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
Compound Dilution: Perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well plate.
Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).[1]
MIC Determination: Incubate the plate at 37°C for 16-20 hours. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Tier 2: Secondary Screening – Hit Validation and Characterization
If a reproducible "hit" is identified in a primary screen (e.g., cytotoxicity at a specific concentration, or antibacterial activity), the next step is to validate this activity and begin to understand its mechanism.
Caption: Workflow for determining the potency (IC50/EC50) of a hit compound.
Protocol 2.4: Dose-Response Analysis and IC₅₀/EC₅₀ Determination
Causality: A true biological effect should be dose-dependent. This protocol confirms the activity of a primary hit and quantifies its potency as the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration. This is a critical parameter for comparing different compounds and is a prerequisite for any further investigation.[19]
Assay Setup: Set up the primary assay in which the hit was identified (e.g., the MTT cytotoxicity assay).
Detailed Serial Dilution: Prepare a more granular serial dilution series of the compound, typically 10-12 points, centered around the concentration where activity was first observed.
Data Collection: Run the assay and collect the raw data for each concentration point, including controls.
Data Normalization: Normalize the data. For an inhibition assay, set the vehicle control response as 0% inhibition and a maximal inhibitor/toxicant control as 100% inhibition.
Curve Fitting: Plot the normalized response versus the logarithm of the compound concentration. Fit the data using a non-linear regression model, such as a four-parameter logistic equation, to generate a sigmoidal dose-response curve.
IC₅₀/EC₅₀ Calculation: The IC₅₀ or EC₅₀ is the concentration of the compound that elicits a 50% response, as calculated by the curve-fitting software.
Conclusion and Best Practices
The successful in vitro characterization of a novel compound like 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid hinges on a systematic and rigorous approach. By first establishing its fundamental physicochemical properties and then employing a logical screening cascade, researchers can generate reliable data, identify potential therapeutic activities, and build a solid foundation for more advanced preclinical development. Always ensure that every assay includes appropriate positive and negative controls and that hit compounds are validated with freshly sourced powders to confirm their structure and purity.[19] This self-validating system of checks and balances is essential for the integrity and reproducibility of the discovery process.
References
Vertex AI Search. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
PubMed. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds.
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
Expert Opinion on Drug Metabolism & Toxicology. (2026, January 4). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development.
BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
PMC. (n.d.). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer.
Vertex AI Search. (n.d.). How to Develop a Successful in vitro Screening Strategy.
Journal of Medicinal Chemistry. (2022, October 6). Discovery, Characterization, and Structure-Based Optimization of Small-Molecule In Vitro and In Vivo Probes for Human DNA Polymerase Theta.
PubMed. (2022, January 7). In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction.
PubMed. (2009, July 14). Identification and characterization of novel small molecules as potent inhibitors of the plasmodial calcium-dependent protein kinase 1.
BenchChem. (n.d.). Technical Support Center: Improving Small Molecule Stability in Solution.
ResearchGate. (2025, August 7). (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
PMC. (n.d.). Principles of early drug discovery.
Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
Creative Biolabs. (2019, December 28). Solubility Assessment Service.
PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
AxisPharm. (n.d.). Solubility Test.
ResearchGate. (n.d.). suggested screening cascade for the identification and progression of....
Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening.
ResearchGate. (n.d.). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
ResearchGate. (2013, October 24). (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery.
Pharmaceutical Technology. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers.
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
GARDP Revive. (n.d.). Screening cascade.
PubMed. (2019, May 15). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs.
PMC. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
ResearchGate. (2025, October 13). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
Application Note: Strategic Incorporation of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic Acid into Drug Discovery Libraries
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] Its non-planar, sp³-rich structure provides an excellent framework for creating three-dimensional diversity, a critical feature for enhancing target specificity and improving pharmacokinetic profiles.[2] The pyrrolidine motif is present in numerous FDA-approved drugs, underscoring its therapeutic relevance.[3] The inherent stereochemistry of the pyrrolidine ring allows for the precise spatial orientation of substituents, which can significantly influence binding interactions with biological targets.[2] This application note details the strategic incorporation of a novel derivative, 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid, into drug discovery libraries for the identification of novel therapeutic agents.
The subject of this guide, 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid, combines the advantageous features of the pyrrolidine core with a bulky, lipophilic cyclohexylmethyl group at the N1 position and a carboxylic acid at the C3 position, offering key points for further chemical modification. The 5-oxo group introduces a lactam functionality, which can participate in hydrogen bonding. While specific biological activities of this exact molecule are not extensively documented in publicly available literature, analogs with different substituents at the N1 position have shown promising antibacterial and anticancer activities.[1][4][5] This provides a strong rationale for its inclusion in screening libraries to explore novel chemical space.
Physicochemical Properties and Rationale for Library Inclusion
A foundational step in library design is the characterization of the core scaffold. The properties of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid suggest its suitability as a versatile building block.
Property
Value (Predicted/Known)
Significance in Drug Discovery
Molecular Formula
C12H19NO3
Provides a starting point for molecular weight calculations of derivatives.
A low molecular weight allows for significant chemical modifications while remaining within the "Rule of Five" for drug-likeness.
Topological Polar Surface Area (TPSA)
66.4 Ų
Influences cell permeability and oral bioavailability.
Hydrogen Bond Donors
1
The carboxylic acid proton can act as a hydrogen bond donor.
Hydrogen Bond Acceptors
3
The two oxygen atoms of the carboxylic acid and the lactam oxygen can act as hydrogen bond acceptors.
Rotatable Bonds
3
A moderate number of rotatable bonds provides conformational flexibility without excessive entropy loss upon binding.
The presence of both a carboxylic acid and a lipophilic cyclohexyl group provides a unique combination of properties. The carboxylic acid can be used as a handle for amide bond formation, a common strategy for library diversification. The cyclohexylmethyl group can explore hydrophobic pockets in target proteins, potentially increasing binding affinity.
Library Design and Synthesis Strategy
The strategic design of a compound library around the 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid scaffold is crucial for maximizing the potential for hit discovery. A diversity-oriented synthesis approach is recommended to explore a wide range of chemical space.
Synthesis of the Core Scaffold
The synthesis of 1-Substituted 5-oxopyrrolidine-3-carboxylic acids is well-established and typically involves the cyclization of 2-methylenesuccinic acid (itaconic acid) with a primary amine.[7] In this case, cyclohexylmethanamine would be the primary amine of choice.
Protocol 1: Synthesis of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq) in a suitable solvent such as water or a high-boiling point alcohol.
Amine Addition: Add cyclohexylmethanamine (1.1 eq) to the solution.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Library Generation
With the core scaffold in hand, a focused library can be generated by derivatizing the carboxylic acid moiety. Amide bond formation is a robust and versatile reaction for this purpose. A diverse set of primary and secondary amines can be used to introduce a wide range of chemical functionalities.
Protocol 2: Parallel Amide Synthesis for Library Generation
Arraying the Scaffold: In a 96-well reaction block, dispense a solution of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide, DMF).
Amine Diversity Panel: In a separate 96-well plate, prepare a diverse library of primary and secondary amines (1.2 eq each) in DMF.
Coupling Reagent Addition: To the scaffold-containing plate, add a solution of a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
Amine Addition: Transfer the amine solutions to the corresponding wells of the reaction block containing the activated scaffold.
Reaction: Seal the reaction block and allow it to shake at room temperature for 12-16 hours.
Work-up and Purification: The reaction mixtures can be worked up in parallel using liquid-liquid extraction or solid-phase extraction. Purification can be achieved using mass-directed preparative HPLC.
Quality Control: Each library member should be analyzed for purity (typically >95%) and identity confirmation by LC-MS.
Caption: Workflow for the synthesis of the core scaffold and subsequent generation of a diverse compound library.
Compound Management and Quality Control
Proper management of the compound library is essential to ensure its integrity and the reliability of screening data.
Protocol 3: Compound Handling, Storage, and QC
Solubilization: Dissolve the purified library compounds in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a standard stock concentration (e.g., 10 mM).
Plating: Aliquot the DMSO stock solutions into 384-well polypropylene plates for long-term storage. Create intermediate and assay-ready plates as needed.
Storage: Store the master stock plates at -20°C or -80°C in a low-humidity environment to prevent water absorption and compound degradation.[8][9] Minimize freeze-thaw cycles.[8]
Quality Control: Periodically assess the purity and concentration of a representative set of library compounds using LC-MS and acoustic dispensing technology to ensure the integrity of the collection over time.[10]
Screening Cascades for Hit Identification
The library can be screened against a variety of biological targets. A tiered screening approach is recommended to efficiently identify and validate hits.
Primary High-Throughput Screening (HTS)
The initial screen should be a robust, high-throughput assay designed to identify compounds that interact with the target of interest.
Protocol 4: General High-Throughput Screening (HTS) Protocol
Assay Miniaturization: Optimize the biological assay for a 384- or 1536-well format to reduce reagent consumption and increase throughput.[5]
Compound Dispensing: Use automated liquid handlers to dispense a low volume (e.g., 50 nL) of the library compounds from the assay-ready plates into the assay plates, resulting in a final screening concentration of typically 10-20 µM.
Assay Execution: Add the necessary reagents (e.g., enzyme, substrate, cells) to the assay plates and incubate for the required time.
Data Acquisition: Read the plates using a suitable plate reader (e.g., measuring fluorescence, luminescence, or absorbance).
Data Analysis: Normalize the data and calculate the activity of each compound. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation). A Z'-factor > 0.5 is generally considered a robust assay.
Caption: A typical screening cascade for hit identification and validation.
Hit Confirmation and Dose-Response Analysis
Confirmed hits should be re-tested using freshly prepared solutions to eliminate false positives. Subsequently, a dose-response analysis is performed to determine the potency (IC₅₀ or EC₅₀) of the active compounds.
Structure-Activity Relationship (SAR) Analysis
The screening data from the library will provide initial SAR insights. By comparing the activity of different amides, researchers can identify which chemical functionalities are favorable for target engagement. This information is critical for guiding the design of the next generation of more potent and selective compounds.
In Silico ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. Computational models can be used to predict the drug-likeness of the library members.
Various models based on structural alerts and machine learning
Early identification of potential safety liabilities.
Conclusion
The 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid scaffold represents a valuable starting point for the construction of novel drug discovery libraries. Its synthetic tractability, coupled with the privileged nature of the pyrrolidine core, makes it an attractive candidate for exploring new chemical space. The protocols outlined in this application note provide a comprehensive framework for the synthesis, management, and screening of a focused library based on this scaffold. The integration of high-throughput screening, SAR analysis, and in silico ADMET profiling will facilitate the identification of promising hit compounds for further development into novel therapeutics.
References
Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal.
Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. PubMed. [Link]
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon. CORE. [Link]
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
High throughput screening of small molecule library: procedure, challenges and future. PubMed. [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
Predictions of the ADMET Properties of Candidate Drug Molecules Utilizing Different QSAR/QSPR Modelling Approaches. Scilit. [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]
Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed. [Link]
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. [Link]
Technical Support Center: Synthesis of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid
Welcome to the technical support resource for the synthesis of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who ar...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable pyrrolidinone-based scaffold. As a core structure in various pharmacologically active agents, optimizing its synthesis for high yield and purity is critical.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis. We will delve into the mechanistic underpinnings of common issues and offer field-proven, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid, and what is its mechanism?
The most direct and widely employed method for synthesizing this target molecule is through a tandem aza-Michael addition and subsequent intramolecular cyclization (lactamization).[1][2] The reaction typically involves the condensation of itaconic acid (or its diester derivative) with cyclohexanemethylamine.
The mechanism proceeds in two key stages:
Aza-Michael Addition: The primary amine of cyclohexanemethylamine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of itaconic acid. This conjugate addition is the crucial C-N bond-forming step.[3]
Lactamization: The newly formed secondary amine then undergoes an intramolecular nucleophilic attack on one of the carboxylic acid groups (or esters), leading to the formation of the five-membered lactam (pyrrolidinone) ring and the elimination of a water (or alcohol) molecule. This step is often promoted by heating.[4]
A general representation of this synthetic pathway is illustrated below.
Caption: Synthetic pathway for the target molecule via aza-Michael addition and cyclization.
Q2: My overall yield is consistently low. How can I systematically troubleshoot this issue?
Low yield is a multifaceted problem that requires a logical, step-by-step diagnosis.[5] The issue can typically be traced to one of three areas: incomplete reaction, formation of side products, or loss during workup and purification.
Below is a workflow to systematically identify and address the root cause of low yield.
Caption: Troubleshooting workflow for diagnosing the cause of low reaction yield.
Actionable Steps:
Verify Reagent Quality: Ensure the purity and reactivity of your starting materials, particularly the itaconic acid and cyclohexanemethylamine.
Optimize Reaction Conditions: Systematically screen solvents, temperature, and reaction time. Some reactions may benefit from microwave heating to accelerate reaction times.[6]
Control Stoichiometry: Precisely control the molar ratios of your reactants. An excess of the amine can sometimes lead to side products.[7]
Q3: I am observing a significant amount of an uncyclized Michael adduct. How can I promote the final ring-closing step?
The accumulation of the uncyclized intermediate is a common kinetic or thermodynamic hurdle.[7] This indicates that the initial Michael addition is occurring, but the subsequent lactamization is slow or disfavored under the current conditions.
Causes and Solutions:
Cause
Mechanistic Explanation
Troubleshooting Strategy
Insufficient Thermal Energy
The intramolecular cyclization (lactamization) is an endergonic process that requires sufficient energy to overcome the activation barrier.
Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the conversion by TLC or LC-MS. Solvent-free condensation at high temperatures (e.g., 140-200°C) is often effective.[1][8]
Solvent Effects
Protic solvents can solvate the amine and carboxylate groups, potentially hindering the intramolecular reaction.
Change Solvent: Switch to a high-boiling, non-polar aprotic solvent like toluene or xylene. This can facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the cyclized product.
pH and Catalysis
The nucleophilicity of the amine and the electrophilicity of the carboxylic acid are pH-dependent. While often conducted neat, some cyclizations benefit from catalysis.
Acid/Base Catalysis: Introduce a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) to activate the carboxyl group. Conversely, a weak base might deprotonate the carboxylic acid, but this is less common for promoting lactamization.
Q4: My product is contaminated with a bis-adduct impurity. What strategies can minimize this side reaction?
The formation of a bis-Michael adduct occurs when a second molecule of itaconic acid reacts with the secondary amine of the initial Michael adduct. This is a classic problem of over-alkylation.[7]
Strategies to Improve Selectivity:
Slow Addition of Itaconic Acid: Add the itaconic acid (or its solution) dropwise to the reaction mixture containing the cyclohexanemethylamine. This maintains a low concentration of the Michael acceptor, favoring the initial mono-addition.[7]
Stoichiometric Control: Use a slight excess of the amine relative to the itaconic acid. While this may leave unreacted amine, it significantly suppresses the formation of the bis-adduct. The unreacted primary amine is typically easier to remove during purification than the bis-adduct.
Lower Reaction Temperature: Perform the initial Michael addition step at a lower temperature (e.g., room temperature or below) before heating to promote cyclization. The second addition often has a higher activation energy than the first.
Q5: The reaction seems to reverse at higher temperatures. How can I prevent the retro-Michael addition?
The aza-Michael addition can be a reversible reaction.[7] At elevated temperatures, the equilibrium can shift back towards the starting materials, especially if the product is not thermodynamically stable under the reaction conditions. This is known as a retro-Michael reaction.
Troubleshooting the Retro-Michael Reaction:
Strategy
Rationale
Two-Step Temperature Profile
Perform the initial Michael addition at a moderate temperature where the adduct is stable (e.g., 60-80°C). Once the addition is complete (as monitored by TLC/LC-MS), increase the temperature to drive the irreversible lactamization. The cyclized product is generally much more stable and not susceptible to retro-Michael reactions.
Solvent Choice
Using a solvent system that allows for the removal of the water byproduct from cyclization (e.g., toluene with a Dean-Stark trap) helps pull the reaction forward, making the overall process irreversible and preventing the accumulation of the adduct that could revert.
Use of a Catalyst
Certain Lewis or Brønsted acid catalysts can accelerate the forward reaction rate more significantly than the reverse reaction, shifting the overall equilibrium towards the product.
Q6: I'm having difficulty purifying the final product. What are the recommended procedures?
The final product is a carboxylic acid with a polar lactam group, which can present purification challenges.
Recommended Purification Protocols:
Acid-Base Extraction:
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
Wash with a mild acidic solution (e.g., 1 M HCl) to remove any unreacted amine.
Extract the desired carboxylic acid product into an aqueous basic solution (e.g., 1 M NaOH or NaHCO₃).[9]
Wash the basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral impurities.
Re-acidify the aqueous layer with cold 3 M HCl to a pH of ~2, causing the product to precipitate.[9]
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Recrystallization:
If the product obtained from extraction is still impure, recrystallization is highly effective.
Common solvent systems include water, ethanol/water mixtures, or ethyl acetate/hexane. Experiment with different solvent systems to find the optimal conditions for high recovery and purity.
Column Chromatography:
For stubborn impurities, silica gel chromatography can be used.
A typical mobile phase would be a gradient of methanol in dichloromethane or ethyl acetate, often with a small amount of acetic or formic acid (0.5-1%) to keep the carboxylic acid protonated and prevent tailing on the column.
Q7: Could decarboxylation be an issue, and how can I avoid it?
Decarboxylation, the loss of CO₂, is a potential side reaction for certain carboxylic acids, particularly β-keto acids or malonic acids, upon heating.[10] For 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid, the carboxylic acid is at the 3-position of the pyrrolidinone ring. While not a classic β-keto acid, the lactam carbonyl could potentially facilitate decarboxylation under harsh thermal conditions.
Assessment and Mitigation:
Risk: The risk of decarboxylation is generally low under typical synthesis conditions (up to ~200°C). However, prolonged heating at very high temperatures or the presence of certain metal catalysts could promote this side reaction.[11]
Detection: The decarboxylated side product would have a molecular weight 44 Da less than the desired product. This can be readily detected by LC-MS analysis of the crude reaction mixture.
Prevention: Avoid excessive heating for extended periods. If the cyclization requires high temperatures, aim for the shortest reaction time necessary for complete conversion. If decarboxylation is confirmed, explore alternative, lower-temperature methods for cyclization, such as using a coupling agent (e.g., DCC, EDC) to pre-activate the carboxylic acid before ring closure, although this adds steps and cost.
References
ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid and side reactions. Retrieved from [Link]
Request PDF. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal. Retrieved from [Link]
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
MDPI. (2012, May 8). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. Retrieved from [Link]
PMC. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved from [Link]
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
ACS Publications. (2009, January 5). Rapid Microwave Synthesis and Purification of Porous Covalent Organic Frameworks. Journal of the American Chemical Society. Retrieved from [Link]
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Working with N-alkylated pyroglutamic acid analogs, specifically 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid (C12H19NO3)[1], presents unique downstream processing challenges. The molecule possesses a highly lipophilic tail (the cyclohexylmethyl group) and a strongly polar, hydrogen-bonding headgroup (the lactam and carboxylic acid moieties). This amphiphilic nature frequently leads to liquid-liquid phase separation ("oiling out") during crystallization and complicates the removal of polar impurities.
This guide provides field-validated troubleshooting strategies, causality-driven explanations, and self-validating protocols to help researchers achieve >99% purity in their workflows.
Diagnostic FAQs: Troubleshooting Common Bottlenecks
Q1: During cooling, my product forms a viscous oil at the bottom of the flask instead of crystallizing. Why does this happen, and how do I fix it?
Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs because the melting point of the solute-solvent cluster is lower than the temperature at which supersaturation is reached. The amphiphilic nature of the cyclohexylmethyl group causes the molecules to aggregate into disordered micelles rather than forming an ordered crystal lattice.
Solution: You must alter the thermodynamic pathway of the system:
Change the solvent system: Avoid highly polar protic solvents (like pure ethanol or water) which disrupt lactam-lactam hydrogen bonding. Transition to a binary system like Ethyl Acetate/Cyclohexane[2] or Toluene/Petroleum Ether[3].
Adjust the cooling ramp: Cool at a strictly controlled rate (e.g., 0.5°C/min) to prevent rapid supersaturation.
Seed the solution: Introduce 1-2% (w/w) of pure seed crystals at the upper boundary of the metastable zone (typically 5–10°C below the dissolution temperature) to bypass the nucleation energy barrier.
Q2: My crude NMR shows significant contamination with unreacted itaconic acid and cyclohexylmethylamine. How can I remove these before recrystallization?
Causality: Itaconic acid is highly water-soluble, while the primary amine is basic. Simple organic extraction is insufficient because the product itself is a carboxylic acid and can form an organic salt with the unreacted amine, dragging impurities into the organic phase.
Solution: Implement a pH-swing extraction (detailed in Protocol 1). Wash the organic layer with dilute acid to protonate and remove the amine, extract the product into a mild aqueous base, and then carefully acidify the aqueous layer to precisely pH 2.5 to precipitate the target compound.
Q3: Can I use chiral resolution techniques if I need a specific enantiomer at the C3 position?
Causality: Yes. If your synthesis yielded a racemate, the carboxylic acid at the C3 position serves as an excellent handle for diastereomeric salt formation.
Solution: Co-crystallization techniques using resolution reagents like D-tartaric acid in a toluene solvent system have been successfully employed for structurally homologous pyrrolidone derivatives, such as brivaracetam precursors[4].
Validated Methodologies
Protocol 1: Self-Validating pH-Swing Extraction
Objective: Isolate the crude target molecule from starting materials prior to crystallization.
Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).
Amine Removal: Wash the organic layer with 50 mL of 1M HCl.
Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of a colored spot confirms the complete removal of the primary amine.
Product Extraction: Extract the organic layer with 2 x 50 mL of saturated aqueous NaHCO3. The target acid and any residual itaconic acid will move into the aqueous layer.
Validation Check: The EtOAc layer should now contain only neutral organic impurities. Evaporating a 1 mL aliquot of the organic layer should leave negligible residue.
Precipitation: Cool the combined aqueous layers to 5°C in an ice bath. Slowly add 6M HCl dropwise while stirring vigorously until the pH reaches exactly 2.5.
Validation Check: Use a calibrated pH meter. At pH >3.0, yield is lost due to carboxylate ionization. At pH <1.5, the lactam nitrogen may protonate, increasing aqueous solubility. Immediate turbidity and precipitation upon reaching pH 2.5 validate successful desolvation.
Recovery: Extract the turbid aqueous layer with 3 x 50 mL EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the purified crude solid.
Objective: Achieve >99% purity while actively preventing oiling out.
Solubilization: Suspend the purified crude in minimal EtOAc (approx. 3 mL/g) and heat to 60°C until completely dissolved.
Anti-Solvent Addition: Slowly add warm Cyclohexane (50°C) dropwise until the solution becomes faintly turbid (reaching the cloud point).
Re-clarification: Add just enough EtOAc (1-2 drops per 10 mL) to clear the turbidity.
Validation Check: The solution must be perfectly clear at 60°C but should turn cloudy if you blow gently on the surface (confirming it is resting precisely at the edge of supersaturation).
Seeding & Cooling: Cool the flask to 45°C. Add 10 mg of pure 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid seed crystals. Reduce the temperature to 20°C at a strict rate of 0.5°C/min.
Isolation: Filter the resulting white crystalline solid under vacuum and wash with 10 mL of ice-cold Cyclohexane. Dry under high vacuum at 40°C for 12 hours.
Quantitative Solvent Matrix
The following table summarizes the efficacy of various solvent systems evaluated for the recrystallization of N-alkyl-5-oxopyrrolidine-3-carboxylic acids based on structural homology[3],[2].
Solvent System (v/v)
Optimal Ratio
Solubilization Temp
Oiling Out Risk
Expected Yield
Purity (HPLC)
Ethyl Acetate / Cyclohexane
1 : 3
60°C
Low (with seeding)
85 - 88%
>99.5%
Toluene / Petroleum Ether
1 : 4
70°C
Moderate
80 - 82%
>99.0%
Pure Acetonitrile
N/A
82°C (Reflux)
Low
70 - 75%
>98.5%
Ethanol / Water
1 : 1
80°C
High
60 - 65%
~95.0%
Process Workflow: Crystallization & Troubleshooting
Mechanistic workflow for anti-solvent recrystallization and oiling-out troubleshooting.
References[1] National Institutes of Health. "1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid | C12H19NO3 | CID 11310675". PubChem. URL:https://pubchem.ncbi.nlm.nih.gov/compound/11310675[3] Tabcheh, M., et al. "New Imidazole Compounds Derived from Pyrrolidonic and Piperidonic Acids as Non-Steroidic Aromatase Inhibitors". Asian Journal of Chemistry. URL: https://asianpubs.org/[2] Galeazzi, R., et al. "Preparation method of brivaracetam" (Patent CN111675643B). Google Patents. URL:https://patents.google.com/patent/CN111675643B/en[4] "Chiral resolution method of brivaracetam" (Patent CN113880744A). Google Patents. URL:https://patents.google.com/patent/CN113880744A/en
A Comparative Guide to 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid and Unsubstituted Pyroglutamic Acid for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery and development, the pyrrolidone scaffold holds a position of significant interest. This is largely attributable to its presence in numerous biologically active molecules a...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of contemporary drug discovery and development, the pyrrolidone scaffold holds a position of significant interest. This is largely attributable to its presence in numerous biologically active molecules and its utility as a versatile chiral building block.[1] Within this chemical class, pyroglutamic acid, a naturally occurring amino acid derivative, serves as a fundamental starting point for the synthesis of a diverse array of analogues with potential therapeutic applications.[2][3] This guide provides an in-depth technical comparison of unsubstituted pyroglutamic acid and a specific N-substituted derivative, 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid.
This comparison is designed for researchers, scientists, and drug development professionals, offering an objective analysis of their physicochemical properties, biological activities, and potential applications, supported by available data and established scientific principles. While direct comparative experimental data between these two specific molecules is limited in the public domain, this guide will extrapolate from the known characteristics of pyroglutamic acid and the general effects of N-alkylation on similar scaffolds to provide a comprehensive and insightful overview.
Physicochemical Properties: The Impact of N-Substitution
The introduction of a cyclohexylmethyl group at the N1 position of the pyroglutamic acid ring profoundly alters the molecule's physicochemical properties. These changes are critical in determining the compound's pharmacokinetic and pharmacodynamic profile.
The cyclohexylmethyl group is a large, nonpolar moiety that dramatically increases the molecule's hydrophobicity.
Aqueous Solubility
High
Low
Increased lipophilicity generally leads to decreased solubility in aqueous media.
Polar Surface Area (PSA)
66.4 Ų
Likely similar to the parent acid, but the bulky alkyl group may sterically hinder interactions with polar solvents.
The core polar groups (amide and carboxylic acid) are retained, but the overall polarity of the molecule is reduced.
Cell Permeability
Low (requires transporters)
Potentially Increased
Enhanced lipophilicity can facilitate passive diffusion across cell membranes, a crucial factor for reaching intracellular targets.[4]
Expertise & Experience Insights: The decision to introduce a bulky, lipophilic group like cyclohexylmethyl is a common strategy in medicinal chemistry to enhance a molecule's ability to cross biological membranes. While this can improve bioavailability and cellular uptake, it often comes at the cost of reduced aqueous solubility, which can pose challenges for formulation and administration.
Synthesis and Analytical Characterization
The synthesis of both compounds relies on well-established chemical principles, with the N-substituted derivative requiring an additional alkylation step.
Synthesis of Unsubstituted Pyroglutamic Acid
Unsubstituted pyroglutamic acid can be readily obtained through the cyclization of L-glutamic acid. This process can be achieved by heating glutamic acid, leading to the intramolecular formation of a lactam ring with the elimination of a water molecule.[5]
Experimental Protocol: Synthesis of Unsubstituted Pyroglutamic Acid
Reaction Setup: Place L-glutamic acid in a round-bottom flask equipped with a reflux condenser.
Heating: Heat the flask in an oil bath at 140-150°C.
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Purification: Allow the reaction mixture to cool, then recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure pyroglutamic acid.
Synthesis of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid
The synthesis of N-substituted pyroglutamic acid derivatives typically involves the alkylation of the parent pyroglutamic acid or a suitable precursor. A common method involves the reaction of a pyroglutamate ester with an appropriate alkyl halide.
Experimental Protocol: Synthesis of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid (A plausible synthetic route)
Esterification of Pyroglutamic Acid: Protect the carboxylic acid of L-pyroglutamic acid as a methyl or ethyl ester using standard esterification methods (e.g., refluxing in the corresponding alcohol with a catalytic amount of acid).
N-Alkylation: In a flame-dried flask under an inert atmosphere, dissolve the pyroglutamate ester in a suitable aprotic solvent (e.g., DMF or THF). Add a strong base (e.g., sodium hydride) to deprotonate the lactam nitrogen.
Addition of Alkylating Agent: Slowly add cyclohexylmethyl bromide to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
Workup and Hydrolysis: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Subsequently, hydrolyze the ester group using aqueous base (e.g., LiOH or NaOH) followed by acidic workup to yield the desired carboxylic acid.
Purification: Purify the final product by column chromatography or recrystallization.
Analytical Characterization
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the structural confirmation and purity assessment of both compounds.[6][7]
Characteristic signals for the CH and CH₂ protons of the pyrrolidone ring and a broad singlet for the carboxylic acid proton.[8]
Additional signals corresponding to the cyclohexyl and methylene protons of the N-substituent.
¹³C NMR (DMSO-d₆)
Resonances for the carbonyl carbons (amide and carboxylic acid) and the carbons of the pyrrolidone ring.
Additional signals in the aliphatic region corresponding to the cyclohexylmethyl group.
Mass Spectrometry (ESI-MS)
[M-H]⁻ ion at m/z 128.04
[M-H]⁻ ion at m/z 224.13
Trustworthiness: The detailed analytical characterization provides a self-validating system for confirming the identity and purity of the synthesized compounds, which is a critical aspect of scientific integrity.
Biological Activity and Potential Applications: A Comparative Overview
Unsubstituted pyroglutamic acid is a key metabolite in the γ-glutamyl cycle, which is central to glutathione (GSH) synthesis and recycling.[9] This cycle is crucial for maintaining cellular redox balance and protecting against oxidative stress.
The Role of Unsubstituted Pyroglutamic Acid in the Glutathione Cycle
Potential Biological Activities of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid
Enzyme Inhibition: The pyrrolidinone scaffold is a known inhibitor of various enzymes. For example, derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have been investigated as inhibitors of fibroblast activation protein (FAP), a serine protease implicated in cancer.[10] The cyclohexylmethyl group could potentially occupy a hydrophobic pocket in the active site of a target enzyme, leading to inhibitory activity.
Antimicrobial and Anticancer Activity: Numerous studies have demonstrated that N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives possess antimicrobial and anticancer properties.[11][12] The increased lipophilicity of the N-cyclohexylmethyl derivative could enhance its ability to penetrate bacterial cell walls or the membranes of cancer cells, potentially leading to cytotoxic effects.
Central Nervous System (CNS) Activity: The increased lipophilicity may also facilitate crossing the blood-brain barrier. The pyrrolidine ring is a common motif in CNS-active drugs, and N-alkylation can significantly modulate their activity.[1]
Authoritative Grounding: The exploration of N-substituted pyroglutamic acid derivatives as potential therapeutic agents is a well-documented area of research, with numerous publications highlighting their diverse biological activities.[3][13]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
Reagents: Prepare solutions of the target enzyme, its substrate, and the test compounds (unsubstituted pyroglutamic acid and 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid) in a suitable buffer.
Assay Setup: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds. Include control wells with no inhibitor and wells with a known reference inhibitor.
Incubation: Pre-incubate the enzyme and inhibitor for a defined period at a controlled temperature.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
Detection: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for each compound.[14]
Conclusion and Future Directions
This guide provides a comparative analysis of unsubstituted pyroglutamic acid and its N-cyclohexylmethyl derivative, highlighting the significant impact of N-alkylation on the molecule's physicochemical properties and potential biological activities. While unsubstituted pyroglutamic acid is a key player in fundamental cellular metabolism, the introduction of the cyclohexylmethyl group transforms it into a lead-like molecule with potentially enhanced drug-like properties, such as improved cell permeability.
The lack of direct comparative experimental data for 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid underscores a clear area for future research. A systematic evaluation of a series of N-alkylated pyroglutamic acid derivatives, including the cyclohexylmethyl analogue, against a panel of biological targets (e.g., enzymes, receptors) would provide valuable structure-activity relationship (SAR) data. Such studies would be instrumental in elucidating the therapeutic potential of this class of compounds and guiding the design of novel drug candidates.
References
Glutathione metabolism – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 18, 2026, from [Link]
Glutathione-ascorbate cycle - Wikipedia. (2023, December 29). Retrieved March 18, 2026, from [Link]
GLUTATHIONE SYNTHESIS - PMC - NIH. (n.d.). Retrieved March 18, 2026, from [Link]
Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products. (2011, September 4). Frontiers in Plant Science. Retrieved March 18, 2026, from [Link]
Substituted 4-Carboxymethylpyroglutamic Acid Diamides as Potent and Selective Inhibitors of Fibroblast Activation Protein | Journal of Medicinal Chemistry - ACS Publications. (2010, August 18). Retrieved March 18, 2026, from [Link]
Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2021, April). Pharmaceutical Chemistry Journal. Retrieved March 18, 2026, from [Link]
Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed. (2018, September 1). Retrieved March 18, 2026, from [Link]
Synthesis, physical properties, toxicological studies and bioavailability of L-pyroglutamic and L-glutamic acid esters of paracetamol as potentially useful prodrugs - PubMed. (1993, November 1). Retrieved March 18, 2026, from [Link]
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF - ResearchGate. (2025, August 10). Retrieved March 18, 2026, from [Link]
PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY Azzurra Stefanucci, Ettore Novellino, Roberto Costante, and Ad - LOCKSS. (2014, July 24). Retrieved March 18, 2026, from [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC. (2025, June 18). Retrieved March 18, 2026, from [Link]
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC. (2022, August 6). Retrieved March 18, 2026, from [Link]
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). (2017, June 30). Retrieved March 18, 2026, from [Link]
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]
Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. (2012, May 8). Retrieved March 18, 2026, from [Link]
The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains. (2005, April 27). ScienceDirect. Retrieved March 18, 2026, from [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. (2025, June 18). Retrieved March 18, 2026, from [Link]
Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves | PLOS One - Research journals. (2012, October 10). Retrieved March 18, 2026, from [Link]
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022, August 31). Beilstein Journal of Organic Chemistry. Retrieved March 18, 2026, from [Link]
Pyroglutamic acid – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 18, 2026, from [Link]
Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed. (2006, April 1). Retrieved March 18, 2026, from [Link]
Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome - Informatics Journals. (n.d.). Retrieved March 18, 2026, from [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022, March 18). Molecules. Retrieved March 18, 2026, from [Link]
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2021, April 20). Frontiers in Chemistry. Retrieved March 18, 2026, from [Link]
physicochemical properties compared: Topics by Science.gov. (n.d.). Retrieved March 18, 2026, from [Link]
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - ResearchGate. (2025, October 13). Retrieved March 18, 2026, from [Link]
Design, synthesis, insilco docking and biological evaluation of new 5-oxo-imidazoline derivatives as potent polo. (2024, August 2). Journal of Molecular Structure. Retrieved March 18, 2026, from [Link]
Pyrrolidine-3-carboxylic acid, N-(4-bromo-3-methylphenyl)-5-oxo- - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved March 18, 2026, from [Link]
Enhancing paracellular and transcellular permeability using nanotechnological approaches for the treatment of brain and retinal diseases - Nanoscale Horizons (RSC Publishing). (2021, April 20). Retrieved March 18, 2026, from [Link]
A Researcher's Guide to the Safe Handling of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. This guide provides essential, experience-driven safety protocols for handling 1-Cyclohexylmethyl-5-oxo-pyrrolidin...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. This guide provides essential, experience-driven safety protocols for handling 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid. As a Senior Application Scientist, my objective is to extend beyond mere product provision, fostering a culture of safety and precision in your laboratory. This document is structured to deliver immediate, actionable intelligence for operational and disposal planning, ensuring both your safety and the integrity of your research.
While a specific Safety Data Sheet (SDS) for 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid is not publicly available, data from the closely related compound, 1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid, indicates that it is classified as a skin and eye irritant, and may cause specific target organ toxicity with single exposure[1]. This, combined with the general hazards associated with carboxylic acids and pyrrolidine derivatives, necessitates a cautious and well-defined handling strategy.[2][3]
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any manipulation of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid, a thorough risk assessment is paramount. The primary hazards are anticipated to be skin and eye irritation, and potential respiratory irritation if the compound is in a powdered form and becomes airborne.[1][4][5]
Engineering Controls are your most critical safety measure. All handling of this compound, especially when in solid form or when preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6][7] The fume hood provides a controlled environment, drawing potentially harmful vapors or particulates away from the user.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is crucial for minimizing direct contact with the chemical. The following table outlines the minimum required PPE for handling 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield
Provides protection against splashes to the eyes and face. Standard safety glasses are insufficient.[7][8]
Skin Protection
Nitrile gloves (ensure appropriate thickness and breakthrough time) and a lab coat
Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects the skin and personal clothing from contamination.[6][7][8]
Respiratory Protection
A NIOSH-approved N95 or higher-rated respirator
Recommended when handling the solid compound outside of a fume hood or if there is a risk of aerosol generation.[6][9]
Step-by-Step Guide to Safe Handling and PPE Usage
Adherence to a strict protocol for donning and doffing PPE is as important as the equipment itself. This minimizes the risk of cross-contamination.
Donning PPE: A Deliberate Approach
Lab Coat: Put on a clean, properly fitting lab coat, ensuring it is fully buttoned.
Respirator (if required): Perform a fit check to ensure a proper seal.
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if there is a significant splash risk.
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing PPE: Preventing Contamination
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.
Lab Coat: Remove by rolling it inside out, without shaking, to contain any contaminants.
Respirator (if used): Remove by the straps without touching the front of the mask.
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[10]
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond the immediate use of the chemical and includes its storage and eventual disposal.
Storage
Store 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3][11] Keep it away from incompatible materials such as strong oxidizing agents and bases.[2][6]
Spill Management
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[3] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Disposal
All waste containing 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[6][8] Do not dispose of this chemical down the drain or in regular trash.[6][8] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.